molecular formula C13H20BrNO B13870152 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B13870152
M. Wt: 286.21 g/mol
InChI Key: HUWWFOPCZSIFKK-UHFFFAOYSA-N
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Description

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. The initial step often includes the formation of the naphthalene ring system, followed by the introduction of the propylamino group. The final step involves the addition of the hydrobromide salt to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide include other naphthalene derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the propylamino group, which may confer unique biological activities and chemical reactivity compared to other naphthalene derivatives.

Properties

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H

InChI Key

HUWWFOPCZSIFKK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O.Br

Origin of Product

United States

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